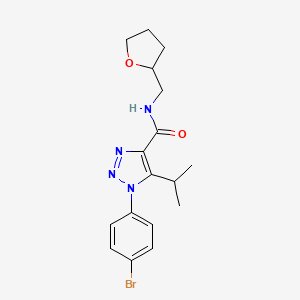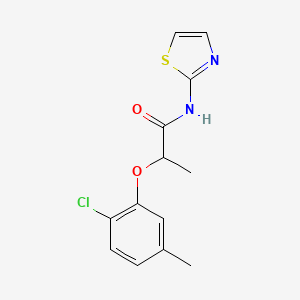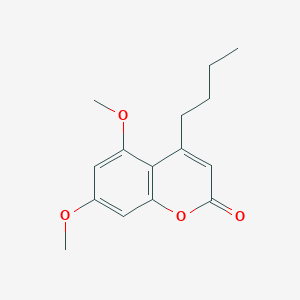![molecular formula C19H12Cl3F2N3O2S B4629877 N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4629877.png)
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide
説明
Synthesis Analysis
The synthesis process for similar compounds involves intricate chemical reactions. For example, Tao Jian-wei (2009) synthesized N-Phenyl-2,2-di(4-chlorophenoxy)acetamide using a reaction of 4-chlorophenol on N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline with anhydrous potassium carbonate as a catalyst (Tao Jian-wei, 2009). Such methods may offer insights into the synthesis of the compound .
Molecular Structure Analysis
For compounds with a similar structure, N-Boechat et al. (2011) examined molecules like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, revealing V-shaped structures and various intermolecular interactions (N. Boechat et al., 2011). This suggests potential structural characteristics for "N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide".
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds have been explored in various studies. For instance, Suresh Dhakhda et al. (2021) synthesized a series of pyrimidinylthio acetamides and tested their antioxidant activity, indicating the potential reactivity and functional applications of such compounds (Suresh Dhakhda et al., 2021).
Physical Properties Analysis
The physical properties of similar acetamide compounds have been characterized using various techniques. Z. Ping (2007) synthesized N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide and analyzed its structure through NMR, IR, X-ray diffraction, providing insights into the physical characterization of such compounds (Z. Ping, 2007).
Chemical Properties Analysis
The chemical properties of acetamide derivatives have been extensively studied. For example, studies have synthesized various acetamide derivatives and characterized their structures and bioactivity, as seen in the work of K. Sunder et al. (2013) and Vinutha V. Salian et al. (2017) (K. Sunder et al., 2013); (Vinutha V. Salian et al., 2017). These studies provide a foundation for understanding the chemical properties of "N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide".
科学的研究の応用
Molecular Structure and Intermolecular Interactions
Research on similar compounds has elucidated their molecular structures and intermolecular interactions. For example, studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide and its analogs have revealed a 'V' shaped molecular geometry and 3-D arrays formed by various hydrogen bonds and π interactions (Boechat et al., 2011). These structural insights are crucial for understanding the physical properties and reactivity of such compounds.
Synthesis and Optimization
Several studies have focused on synthesizing analogs and derivatives through optimized conditions. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide explored the effects of feed composition, reaction temperature, and time, achieving a significant yield under specific conditions (Tao Jian-wei, 2009). Such research demonstrates the potential for scale-up and application in various domains.
Potential Applications in Radioligand Imaging
The development of selective ligands for imaging purposes, such as [18F]PBR111 derived from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showcases the application of related compounds in positron emission tomography (PET) imaging (Dollé et al., 2008). This highlights the importance of structural modifications in developing tools for medical diagnostics.
Antimicrobial Activity
The synthesis of novel derivatives and their evaluation for antimicrobial activity is a significant area of research. For example, studies on thiazolidinone and acetidinone derivatives have demonstrated their potential as antimicrobial agents, pointing to the broader applicability of these compounds in developing new antibacterial and antifungal treatments (Mistry et al., 2009).
Antioxidant Activity
Research into the antioxidant properties of related compounds, such as 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides, underscores the potential for these molecules in combating oxidative stress and related pathologies (Dhakhda et al., 2021).
特性
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3F2N3O2S/c20-11-5-10(6-12(21)7-11)15-3-4-25-19(27-15)30-9-17(28)26-13-1-2-16(14(22)8-13)29-18(23)24/h1-8,18H,9H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUXUBXPMZRXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)
![2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4629823.png)
![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)


![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)
![6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4629851.png)
![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)

![dimethyl 3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4629865.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4629873.png)
![4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4629883.png)